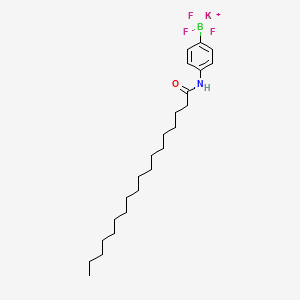
Potassium trifluoro(4-octadecanamidophenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-octadecanamidophenyl)boranuide is a chemical compound with the molecular formula C24H40BF3KNO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-octadecanamidophenyl)boranuide typically involves the reaction of 4-octadecanamidophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference . The process involves the following steps:
- Dissolution of 4-octadecanamidophenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of potassium trifluoroborate to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow reactors are often employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-octadecanamidophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form different borane complexes.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed, with reagents like aryl halides.
Major Products Formed
The major products formed from these reactions include various boronic acids, borane complexes, and substituted organotrifluoroborates .
Scientific Research Applications
Potassium trifluoro(4-octadecanamidophenyl)boranuide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in drug development and molecular imaging due to its stability and reactivity.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-octadecanamidophenyl)boranuide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with palladium catalysts in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium naphthyltrifluoroborate
Uniqueness
Potassium trifluoro(4-octadecanamidophenyl)boranuide is unique due to its long alkyl chain (octadecanamide group), which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability .
Properties
IUPAC Name |
potassium;trifluoro-[4-(octadecanoylamino)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40BF3NO.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)29-23-20-18-22(19-21-23)25(26,27)28;/h18-21H,2-17H2,1H3,(H,29,30);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECVQUGLJAGYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NC(=O)CCCCCCCCCCCCCCCCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














